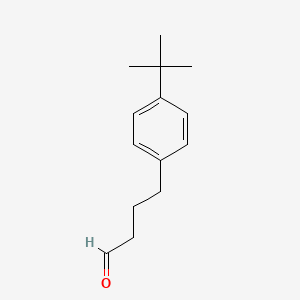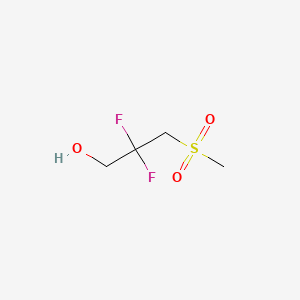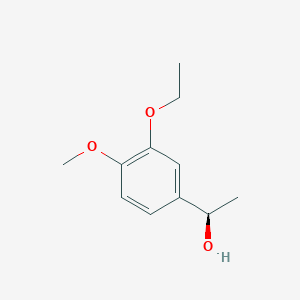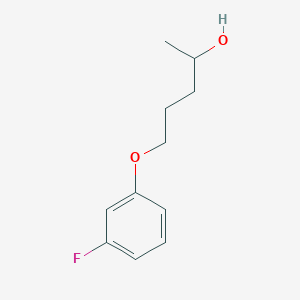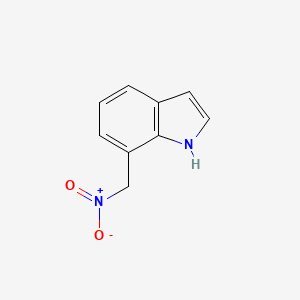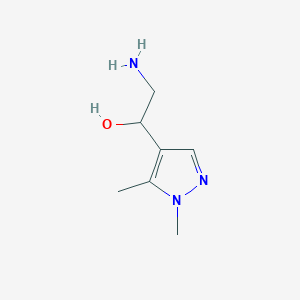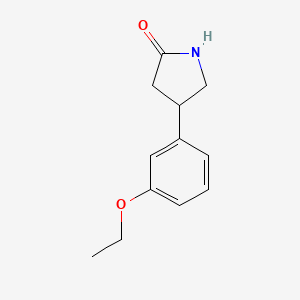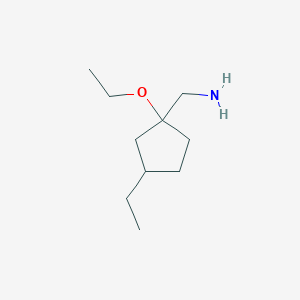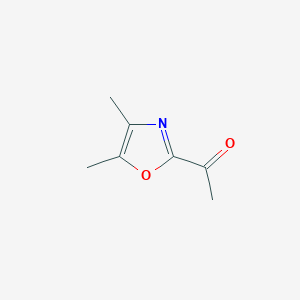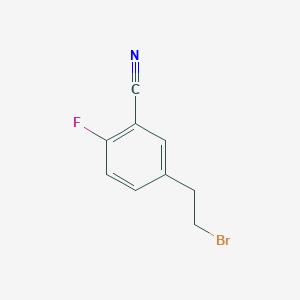
5-(2-Bromoethyl)-2-fluorobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Bromoethyl)-2-fluorobenzonitrile is an organic compound that belongs to the class of aromatic nitriles It features a benzene ring substituted with a bromoethyl group and a fluorine atom, along with a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromoethyl)-2-fluorobenzonitrile typically involves the bromination of 2-fluorobenzonitrile followed by the introduction of the bromoethyl group. One common method is the electrophilic aromatic substitution reaction, where 2-fluorobenzonitrile is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromo group. Subsequently, the bromo group is converted to a bromoethyl group using ethylene dibromide under basic conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination and subsequent alkylation reactions. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Bromoethyl)-2-fluorobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions typically occur under mild conditions with the use of a suitable solvent like acetonitrile.
Oxidation and Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts can be used for reduction, while oxidizing agents like potassium permanganate (KMnO4) are used for oxidation.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include substituted benzonitriles with various functional groups.
Oxidation and Reduction: Products include amines and carboxylic acids.
Coupling Reactions: Products include biaryl compounds with diverse substituents.
Applications De Recherche Scientifique
5-(2-Bromoethyl)-2-fluorobenzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Mécanisme D'action
The mechanism of action of 5-(2-Bromoethyl)-2-fluorobenzonitrile involves its interaction with specific molecular targets. The bromoethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modification of these biomolecules, affecting their function and activity. The fluorine atom and nitrile group also contribute to the compound’s reactivity and binding affinity to various targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromoethylbenzonitrile: Lacks the fluorine atom, resulting in different reactivity and properties.
2-Fluorobenzonitrile: Lacks the bromoethyl group, making it less reactive in substitution reactions.
5-(2-Chloroethyl)-2-fluorobenzonitrile: Similar structure but with a chloroethyl group instead of a bromoethyl group, leading to different reactivity and applications.
Uniqueness
5-(2-Bromoethyl)-2-fluorobenzonitrile is unique due to the presence of both the bromoethyl and fluorine substituents, which confer distinct reactivity and properties. The combination of these functional groups allows for versatile applications in organic synthesis and medicinal chemistry, making it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C9H7BrFN |
|---|---|
Poids moléculaire |
228.06 g/mol |
Nom IUPAC |
5-(2-bromoethyl)-2-fluorobenzonitrile |
InChI |
InChI=1S/C9H7BrFN/c10-4-3-7-1-2-9(11)8(5-7)6-12/h1-2,5H,3-4H2 |
Clé InChI |
LWIPGUSJTZYQMV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CCBr)C#N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-(Benzyloxy)phenyl]azetidine](/img/structure/B13607727.png)

